Rhenium(VII) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
trioxo(trioxorheniooxy)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7O.2Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOSNNAAHDRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Re](=O)(=O)O[Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Re2O7, O7Re2 | |
| Record name | Rhenium(VII) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhenium(VII)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894901 | |
| Record name | Dirhenium heptaoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Canary yellow solid; Highly deliquescent; [Merck Index] Yellow or greenish-yellow powder; [MSDSonline] | |
| Record name | Rhenium heptoxide | |
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CAS No. |
1314-68-7 | |
| Record name | Rhenium heptoxide | |
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| Record name | Rhenium oxide (Re2O7) | |
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| Record name | Dirhenium heptaoxide | |
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| Record name | Dirhenium heptaoxide | |
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| Record name | RHENIUM HEPTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Routes and Methodologies for Rhenium Vii Oxide and Its Derivatives
Conventional Oxidative Synthesis of Rhenium(VII) Oxide
This compound (Re₂O₇) is primarily synthesized through the oxidation of rhenium metal or its lower oxides. This process is a cornerstone of rhenium chemistry, providing the precursor for a vast array of rhenium compounds and catalysts.
High-Temperature Atmospheric Oxidation of Rhenium Metal and Lower Rhenium Oxides
The most common method for producing this compound involves the direct oxidation of metallic rhenium in the presence of air or oxygen at elevated temperatures. wikipedia.org This reaction is typically carried out in a temperature range of 500 to 700 °C. wikipedia.org The high temperatures provide the necessary activation energy for the oxidation process, leading to the formation of the volatile, yellowish solid Re₂O₇. wikipedia.org
Similarly, lower rhenium oxides, such as rhenium dioxide (ReO₂) and rhenium trioxide (ReO₃), can also be oxidized to form this compound. This occurs through further reaction with oxygen at high temperatures. The oxidation process involves a series of thermodynamically stable volatile rhenium oxides, with Re₂O₇ being the most stable and principal product under these conditions. researchgate.net
The kinetics of rhenium oxidation have been a subject of extensive study. Research indicates that at lower temperatures, around 600-800°C, the rate of reaction is controlled by the chemical reaction at the surface of the rhenium metal. researchgate.netnasa.gov As the temperature increases, the rate-limiting step transitions to the gas-phase diffusion of oxygen to the rhenium surface. researchgate.netnasa.gov The oxidation process often exhibits linear weight-loss kinetics, indicative of the formation of volatile oxide species that sublime from the surface. researchgate.net
2 Re(s) + 7/2 O₂(g) → Re₂O₇(g) researchgate.net
It is important to note that other volatile rhenium oxides, such as ReO₃(g), can also form during this process. researchgate.net The specific conditions, including temperature, oxygen partial pressure, and gas flow rates, can influence the relative proportions of the different oxide species produced. researchgate.netnasa.gov
Preparation of Supported and Thin Film this compound Materials
Beyond its bulk synthesis, the preparation of this compound as supported materials and thin films is crucial for its application in catalysis and electronics. These methods focus on controlling the dispersion and morphology of the oxide on various substrates.
Deposition and Immobilization on Solid Supports (e.g., Alumina (B75360), Silica)
Supported this compound catalysts are widely used in various organic reactions. The most common supports are high-surface-area materials like alumina (Al₂O₃) and silica (B1680970) (SiO₂). mdpi.com The preparation of these materials typically involves the impregnation of the support with a solution containing a rhenium precursor, followed by thermal treatment.
Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and perrhenic acid (HReO₄) are common precursors used for this purpose. mdpi.com The support material is soaked in a solution of the precursor, and the solvent is subsequently evaporated. The impregnated support is then calcined in air at elevated temperatures. During calcination, the precursor decomposes and the rhenium is oxidized to form this compound, which becomes dispersed on the surface of the support. mdpi.com
The interaction between the this compound and the support material is a critical factor determining the catalytic activity. For instance, on alumina, the Re₂O₇ can interact strongly with the surface, leading to a highly dispersed and catalytically active species. mdpi.com The nature of the support can influence the structure and reactivity of the supported rhenium oxide species.
Thin Film Fabrication Techniques for Rhenium Oxides
The fabrication of thin films of rhenium oxides is essential for their potential use in electronic and optical devices. Several techniques have been developed to deposit thin films with controlled thickness and properties.
Thermal Evaporation Methodologies
Thermal evaporation is a physical vapor deposition technique used to produce thin films of rhenium oxides. In this method, a rhenium source material is heated in a high-vacuum chamber until it evaporates. The vaporized material then travels and condenses onto a substrate, forming a thin film. The thickness and properties of the film can be controlled by adjusting parameters such as the source temperature, deposition rate, and substrate temperature.
Reactive Magnetron Sputtering for Mixed-Valent Films
Reactive magnetron sputtering is another versatile technique for depositing rhenium oxide thin films. In this process, a rhenium target is bombarded with energetic ions (usually argon) in a vacuum chamber. This causes atoms to be ejected from the target, which then deposit onto a substrate. To form an oxide film, a reactive gas, such as oxygen, is introduced into the chamber along with the sputtering gas.
By carefully controlling the ratio of argon to oxygen, it is possible to deposit films with different stoichiometries and mixed-valent states of rhenium. This allows for the tuning of the film's electrical and optical properties. For example, by varying the oxygen partial pressure, one can produce films ranging from metallic-like lower oxides to the more insulating this compound.
Derivatization and Precursor Synthesis from this compound
This compound is the primary starting material for the synthesis of virtually all other rhenium compounds. wikipedia.org It serves as a crucial precursor for producing perrhenic acid, perrhenate salts, and various organothis compound complexes. wikipedia.orgthieme-connect.de
This compound (Re₂O₇) readily dissolves in water to form perrhenic acid. wikipedia.org The solid hydrated form of perrhenic acid has the formula Re₂O₇(H₂O)₂. wikipedia.orgchemeurope.com However, it is conventionally considered to have the formula HReO₄, which is the species that forms when Re₂O₇ sublimes in the presence of water vapor. wikipedia.orgchemeurope.com For most applications, perrhenic acid and this compound are used interchangeably. wikipedia.orgchemeurope.com
The reaction is a straightforward hydrolysis: Re₂O₇ + H₂O → 2 HReO₄
Perrhenic acid is a strong acid and features rhenium in the +7 oxidation state. wikipedia.org It can be neutralized by a base to form perrhenate salts. wikipedia.org For example, reacting perrhenic acid with a metal hydroxide, carbonate, or oxide will yield the corresponding metal perrhenate salt and water. mdpi.com A wide variety of perrhenate salts have been synthesized, including those with alkali metals, alkaline earth metals, and transition metals like copper, nickel, and cobalt. mdpi.comresearchgate.net The general neutralization reaction is: HReO₄ + MOH → MReO₄ + H₂O (where M is a monovalent cation)
These salts can also be prepared by oxidizing rhenium compounds with nitric acid and then neutralizing the resulting perrhenic acid. wikipedia.org Perrhenate salts, such as ammonium perrhenate (NH₄ReO₄) and aluminum perrhenate (Al(ReO₄)₃), are themselves important precursors for creating heterogeneous catalysts. mdpi.com
This compound is a key starting material for high-oxidation-state organorhenium chemistry. thieme-connect.de The most prominent example is the synthesis of Methyltrioxorhenium(VII) (MTO, CH₃ReO₃), a versatile catalyst for various organic transformations. thieme-connect.deresearchgate.net
A common and direct method for synthesizing MTO is the reaction of this compound with a non-reducing alkylating agent, such as tetramethyltin (B1198279) (Sn(CH₃)₄). wikipedia.orgwikipedia.org
The reaction proceeds as follows: Re₂O₇ + Sn(CH₃)₄ → CH₃ReO₃ + (CH₃)₃SnOReO₃
In this reaction, one of the rhenium centers in Re₂O₇ is alkylated to form the desired MTO product, while the other half of the rhenium is converted into a trialkylstannyl perrhenate byproduct. wikipedia.orggoogle.com This limits the theoretical yield based on rhenium to 50%. google.com The reaction is typically carried out in a solvent, and analogous alkyl and aryl derivatives can be synthesized using corresponding organotin reagents. wikipedia.org MTO is a volatile, colorless solid that is commercially available. wikipedia.org
Theoretical and Computational Investigations of Rhenium Vii Oxide Systems
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations have been instrumental in understanding the charge distribution and frontier molecular orbitals (FMOs) of rhenium oxides.
Computational studies on isolated M₂O₇ (M = Mn, Tc, Re) molecules have shown that the metal-oxygen-metal bond angle increases with the atomic number. For Re₂O₇, a linear structure is preferred. Analysis using Natural Bond Orbital (NBO) and localized orbital bonding indicates the presence of a three-center covalent bond between the rhenium atoms and the bridging oxygen. The increasing ionic character of the bonds favors larger bond angles. researchgate.net
The concept of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. sapub.org For rhenium(VII) oxide and its derivatives, DFT calculations reveal how modifications to the molecular structure affect the HOMO-LUMO energy gap. For instance, increasing the conjugation in ligands attached to a rhenium center can reduce the HOMO-LUMO gap, leading to a red-shift in the absorption wavelength. acs.orgresearchgate.net The introduction of electron-withdrawing substituents generally stabilizes the LUMO, while electron-donating groups primarily raise the energy of the HOMO. acs.orgresearchgate.net In the context of Re₂O₇, the d⁰ electronic configuration of Rhenium(VII) suggests it can act as a suitable semiconductor and a promising photocatalyst. researchgate.net
The table below summarizes the impact of different factors on the frontier molecular orbitals of rhenium complexes as determined by DFT studies.
| Factor | Effect on HOMO | Effect on LUMO | Impact on HOMO-LUMO Gap |
| Increased Ligand Conjugation | - | - | Reduced |
| Electron-Withdrawing Substituents | Minor Effect | Stabilized (Lower Energy) | Reduced |
| Electron-Donating Substituents | Destabilized (Higher Energy) | Minor Effect | Reduced |
This table provides a generalized summary of trends observed in DFT studies of rhenium complexes.
Computational methods, particularly DFT, have been employed to unravel the mechanisms of ligand exchange reactions on metal centers, which are fundamental to many catalytic cycles. While specific studies focusing solely on the ligand exchange dynamics of Re₂O₇ are not abundant in the provided search results, the principles can be inferred from related systems. For instance, DFT calculations on thiolate-for-thiolate ligand exchange on gold nanoclusters have successfully postulated mechanistic pathways. science.gov These studies often model the approach of an incoming ligand and the departure of a leaving group, identifying transition states and calculating activation barriers to determine the most likely mechanism (e.g., associative vs. dissociative). science.gov For rhenium-catalyzed reactions, computational studies have been used to understand the energetics of bond strengths, such as the Re=S and Re=O bonds, which can contradict predictions based solely on thermodynamics and highlight kinetic preferences for certain pathways. iastate.edu
Density Functional Theory (DFT) Studies on Charge Distribution and Frontier Molecular Orbitals
Simulation of this compound Interactions with Substrates and Supports
The interaction between a metal catalyst and its oxide support can significantly influence the catalyst's activity, selectivity, and stability. rsc.orgrsc.org These metal-support interactions (MSIs) can alter the electronic and geometric properties of the metal species. rsc.orgrsc.org
Computational modeling is a key tool for understanding MSIs in supported rhenium oxide catalysts. rsc.org DFT calculations can be used to investigate the adsorption behavior of catalytic intermediates at the interface between the metal and the oxide support. acs.org These models can reveal how the support modifies the electronic structure of the rhenium species through effects like charge transfer. rsc.orgacs.org For example, studies on various oxide supports (e.g., TiO₂, SiO₂, Al₂O₃, MgO) have shown that the reducibility of supported rhenium species is strongly dependent on the support material. rsc.org The support can either strengthen or weaken the adsorption of intermediates at the metal-oxide boundary, which can lead to departures from the linear scaling relations often observed on pure metal surfaces. acs.org This highlights the importance of considering the bifunctional nature of supported catalysts in computational screening. acs.org
DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states. nih.gov This approach has been applied to various reactions involving rhenium oxides.
For example, in the oxidation of ethylene (B1197577) by rhenium-oxo complexes of the type LReO₃, DFT studies at the B3LYP/LACVP* level of theory have been used to compute activation barriers and reaction energies for different pathways. researchgate.net These calculations showed that a concerted [3+2] addition pathway is generally favored over a [2+2] addition pathway on the singlet potential energy surface. researchgate.net In the context of methanol (B129727) carbonylation on dispersed ReOₓ/SiO₂ catalysts, DFT calculations were used to investigate the reaction mechanisms on monopodal -ORe(=O)₃ sites. chemrxiv.org These studies found that the reduction of the dispersed Re(VII) oxide by CO is a crucial step for catalyst activation and that C-C coupling is favorable on both Re(V) and Re(III) complexes. chemrxiv.org Computational studies are also essential for understanding deoxydehydration (DODH) reactions catalyzed by rhenium compounds, indicating that proton shuttling between ion pairs is intrinsic to the mechanism. researchgate.net
The table below presents a selection of activation barriers for the formation of a dioxylate intermediate in the reaction of LReO₃ with ethylene, as calculated by DFT. researchgate.net
| Ligand (L) | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
| O⁻ | 23.3 | -44.5 |
| CH₃ | 21.0 | -50.1 |
| NPH₃ | 19.3 | -42.9 |
| CH₃O⁻ | 16.9 | -39.9 |
| Cl⁻ | 16.2 | -37.8 |
| Cp | 11.2 | -32.6 |
Data sourced from a DFT study on the mechanisms of ethylene oxidation by LReO₃ complexes. researchgate.net
Modeling of Metal-Support Interactions (MSIs)
Thermodynamic and Kinetic Modeling of this compound Transformations
Thermodynamic and kinetic modeling are essential for predicting the feasibility and rate of chemical transformations involving rhenium oxides under various conditions. mdpi.comresearchgate.netosti.gov
Thermodynamic modeling can determine the equilibrium composition of a reaction mixture at different temperatures and pressures. mdpi.comresearchgate.net For instance, in the context of producing metallic rhenium through the reduction of ammonium (B1175870) perrhenate (B82622), thermodynamic calculations have shown that a reducing atmosphere favors the formation of metallic rhenium as the primary product, whereas oxidizing conditions favor the formation of rhenium dioxide (ReO₂). mdpi.comresearchgate.net These models help in optimizing process conditions, such as the fuel-to-oxidizer ratio in solution combustion synthesis, to achieve the desired product. mdpi.comresearchgate.net
Analysis of Reduction Pathways and Oxidation State Evolution
Computational studies have significantly contributed to understanding the reduction of this compound, a process that is fundamental to its role in catalysis and materials science. The reduction from the +7 oxidation state does not occur in a single step but proceeds through a series of intermediates with lower oxidation states.
The stepwise reduction of Re₂O₇ typically involves the formation of other stable rhenium oxides. Thermodynamic and kinetic studies have shown that under reducing conditions, such as in a hydrogen atmosphere or in the presence of organic reducing agents, Re₂O₇ is sequentially reduced. mdpi.com The process generally follows the pathway:
Re₂O₇ (Re⁷⁺) → ReO₃ (Re⁶⁺) → ReO₂ (Re⁴⁺) → Re (Re⁰) mdpi.com
Kinetic analysis of the thermal decomposition and reduction of ammonium perrhenate, a precursor to Re₂O₇, has revealed that the process involves a multi-stage reaction with the stepwise reduction of rhenium. mdpi.com For instance, in the production of rhenium metal powder via solution combustion synthesis, kinetic studies have identified the formation of intermediate oxides like ReO₃ and ReO₂. mdpi.com The activation energy for the decomposition of ammonium perrhenate to rhenium trioxide has been determined to be positive, while the formation of rhenium dioxide is associated with a negative activation energy. mdpi.com
The reducibility of rhenium species, and thus the evolution of their oxidation state, is strongly dependent on the nature of the oxide support material. rsc.org Experimental and computational investigations on supported rhenium catalysts (e.g., on TiO₂, SiO₂, Al₂O₃, MgO, and ZrO₂) have shown that the temperature at which the reduction of Re⁷⁺ begins can vary significantly. rsc.org X-ray Absorption Near Edge Structure (XANES) analysis, coupled with computational models, has revealed that for most supports, the valency of the Re species starts to decrease upon H₂ reduction in the range of 200–400 °C. rsc.org However, for a support like MgO, this reduction occurs at much higher temperatures, above 500 °C, indicating a stronger metal-support interaction that stabilizes the higher oxidation state. rsc.org
Theoretical calculations have also been used to investigate the structure of Re₂O₇ itself. While older studies suggested a bent Re-O-Re bridge, more recent DFT calculations have indicated a nearly linear structure in the ground state. tum.de Understanding the precise geometry is crucial for accurately modeling its reactions.
The following table summarizes the key rhenium oxides involved in the reduction pathway of this compound:
| Compound Name | Oxidation State of Re | Role in Reduction Pathway |
| This compound | +7 | Starting material |
| Rhenium(VI) oxide | +6 | Intermediate |
| Rhenium(IV) oxide | +4 | Intermediate |
| Rhenium | 0 | Final product |
Kinetic Studies of Surface Reactions and Catalytic Cycles
Computational methods have been instrumental in mapping out the catalytic cycles of reactions where this compound acts as a catalyst or precatalyst. These studies provide detailed energy profiles of reaction pathways, identify rate-determining steps, and explain the observed reactivity and selectivity.
Dehydration Reactions:
Re₂O₇ is an effective catalyst for the dehydration of alcohols to form olefins. uu.nl Theoretical studies, often using methyltrioxorhenium (MTO) as a model for the active sites, have shed light on the reaction mechanism. uu.nl The catalytic cycle is proposed to involve the formation of a rhenium-alkoxide intermediate. The subsequent elimination of the olefin can proceed through either a concerted or an ionic pathway, with the preferred route depending on the structure of the alcohol substrate. uu.nl For example, primary aliphatic alcohols tend to favor a concerted mechanism, whereas alcohols that can form stable carbocations, such as aromatic alcohols, are more likely to proceed via an ionic pathway. uu.nl It has also been noted that water and oxygen can be essential components in these catalytic systems, with water potentially facilitating proton transfer steps. uu.nl
Oxygen Atom Transfer (OAT) Reactions:
Rhenium complexes derived from Re₂O₇ are active catalysts for oxygen atom transfer reactions, such as the deoxygenation of pyridine (B92270) N-oxides. Kinetic and computational studies on related oxorhenium(V) systems have provided insights that are relevant to the behavior of Re(VII) species. researchgate.net For instance, in the deoxygenation of pyridine oxide catalyzed by an oxorhenium(V) dimer, the rate law was found to be first order in both the rhenium complex and the pyridine N-oxide, and zero order in the oxygen acceptor (triphenylarsine). researchgate.net DFT calculations supported the experimental findings, indicating that the release of the deoxygenated product (pyridine) is the rate-determining step. researchgate.net Computational studies on the bond strengths in rhenium-oxo species have shown that the Re(V)=E bond (E=O, S) is stronger than the Re(VII)=E bond, which is consistent with dioxorhenium(VII) species being key intermediates in OAT reactions. iastate.edu
Olefin Metathesis:
Re₂O₇, particularly when supported on alumina (B75360) (Al₂O₃), is a well-known catalyst for olefin metathesis. slu.se While the exact nature of the active species is complex and has been a subject of debate, it is widely accepted that surface-bound rhenium-oxo species are involved. Computational studies have helped to elucidate the mechanism, which is believed to proceed via a pseudo-Wittig pathway involving a metallacyclobutane intermediate. The interaction of Re₂O₇ with the support material is crucial for generating the catalytically active sites. wiley-vch.de
Hydrosilylation Reactions:
Re₂O₇ has also been used as a catalyst for the hydrosilylation of carbonyl compounds. mdpi.com A proposed mechanism for the reaction catalyzed by high-valent mono-oxo-rhenium(V) complexes, which can be formed from Re₂O₇ precursors, involves the formation of a rhenium-hydride intermediate. mdpi.com Theoretical investigations have explored different potential pathways, including an ionic Sₙ2-Si outer-sphere mechanism. mdpi.com
The following table presents a selection of kinetic data for reactions catalyzed by rhenium complexes, illustrating the type of information obtained from these studies:
| Reaction | Catalyst System | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal K⁻¹ mol⁻¹) | Rate Determining Step |
| Deoxygenation of Pyridine N-oxide | {MeReVO(pdt)}₂ | 12.2 ± 1.0 | -7.9 ± 3.24 | Nitro-pyridine release |
| Oxygen Atom Transfer | MeReO(mtp)PPh₃ | 16.7 ± 0.9 | 6.6 ± 3.1 | Nitro-pyridine release |
Data adapted from related rhenium(V) systems which provide mechanistic insights applicable to Re(VII) catalysis. researchgate.net
Advanced Characterization of Rhenium Vii Oxide and Its Active Species
Vibrational Spectroscopic Techniques
Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, provides invaluable insights into the molecular structure and bonding within Rhenium(VII) oxide and its derivatives. These techniques are particularly powerful for in-situ monitoring and distinguishing between different rhenium oxide species. rsc.orgresearchgate.net
Raman spectroscopy is a potent tool for the in-situ characterization of rhenium oxide species, especially when supported on various materials. rsc.orgresearchgate.netwpmucdn.com The technique allows for the monitoring of structural changes under different environmental conditions, such as hydration or during catalytic reactions. synchrotron-soleil.fr
The Raman spectrum of crystalline Re₂O₇ is complex due to its polymeric nature in the solid state, which consists of interconnected ReO₆ octahedra and ReO₄ tetrahedra. synchrotron-soleil.frresearchgate.net However, upon transitioning to the gaseous or liquid state, the spectrum simplifies, indicating the presence of monomeric species. researchgate.net When supported on materials like alumina (B75360) (Al₂O₃) or zirconia (ZrO₂), rhenium oxide can exist as various surface species. rsc.orgwpmucdn.com In-situ Raman studies, often coupled with isotopic labeling (e.g., ¹⁸O/¹⁶O exchange), have been crucial in identifying and differentiating these species. rsc.orgresearchgate.netwpmucdn.com
For instance, on a zirconia support, three distinct Re(VII) oxide species have been identified under oxidative dehydration conditions:
Species I: A mono-oxo terminated species with the structure O=Re(–O–Zr), characterized by a Re=O stretching mode between 993 and 1005 cm⁻¹. researchgate.net
Species IIa: A di-oxo terminated species, (O=)₂Re(–O–Zr), with a symmetric stretching mode at 987–998 cm⁻¹. researchgate.net
Species IIb: Another di-oxo terminated species, (O=)₂Re(–O–Zr)₂. researchgate.net
The relative abundance of these species can be monitored in-situ as a function of temperature and surface coverage. rsc.org Similarly, on alumina supports, in-situ Raman spectroscopy has revealed the presence of at least two different dehydrated surface rhenia species, with their prevalence depending on the rhenia loading. wpmucdn.com The sharpness of Raman bands makes it a preferred method over IR spectroscopy for monitoring these surface ReOₓ species on alumina. wpmucdn.com
Table 1: Raman Spectroscopic Data for this compound Species on Zirconia Support
| Species Type | Termination | Characteristic Re=O Raman Shift (cm⁻¹) |
| Species I | Mono-oxo | 993 - 1005 |
| Species IIa | Di-oxo | 987 - 998 |
This table summarizes the different Re(VII) oxide species identified on a zirconia support using in-situ Raman spectroscopy under oxidative dehydration conditions, as reported in the literature. researchgate.net
Infrared (IR) spectroscopy complements Raman spectroscopy by providing detailed information about the vibrational modes of metal-oxygen bonds in this compound. osti.govlehigh.edu The technique is particularly sensitive to the coordination environment of the rhenium atoms.
For supported this compound catalysts, in-situ IR spectroscopy can identify the nature of the surface species. lehigh.edu The terminal Re=O stretching vibrations typically appear in the 940–1010 cm⁻¹ region. rsc.org The presence of IR bands in this region for supported rhenium oxide suggests the existence of tetrahedrally coordinated Re-compounds. osti.gov Specifically, the observation of active IR bands around 1014 cm⁻¹ and 1006 cm⁻¹ for Re₂O₇ on alumina supports points to the presence of two distinct surface rhenium oxide species. lehigh.edu These are believed to be isolated and four-fold coordinated, possessing three terminal Re=O bonds and one bridging Re-O-support bond. lehigh.edu
Furthermore, in-situ IR spectroscopy can probe the interaction of this compound with the support material by monitoring the surface hydroxyl groups of the support. wpmucdn.comlehigh.edu The consumption of different surface hydroxyls on alumina as a function of rhenia coverage indicates that various anchoring sites are utilized, explaining the formation of multiple surface ReOₓ species. wpmucdn.com
Table 2: Infrared Spectroscopic Data for Supported this compound
| Support | Re=O Vibrational Frequency (cm⁻¹) | Interpretation |
| Alumina (Al₂O₃) | 1014 and 1006 | Two distinct, isolated, four-fold coordinated surface rhenium oxide species. lehigh.edu |
| Titania (TiO₂) | Similar to Al₂O₃ | The same two surface rhenium oxide species are present as on alumina. lehigh.edu |
This table presents the characteristic IR vibrational frequencies for Re=O bonds in this compound supported on different materials, as identified in research studies.
Raman Spectroscopy for In-Situ Monitoring and Species Discrimination
X-ray Based Spectroscopic and Diffraction Methods
X-ray-based techniques are indispensable for a comprehensive understanding of the electronic structure, elemental composition, and crystalline phases of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. mpg.denih.gov For this compound, XPS is used to determine the Re oxidation state, assess the dispersion of rhenium on a support, and analyze the surface chemistry. lehigh.eduosti.gov
The Re 4f core-level spectrum is characteristic of the rhenium oxidation state. For Re₂O₇, the Re 4f₇/₂ peak is typically observed at a binding energy of around 46.8 eV. harwellxps.guru The presence of rhenium in the +7 oxidation state is a key identifier for this compound. cardiff.ac.uk XPS studies have shown that on supports like γ-alumina, a strong interaction can occur, leading to good dispersion of the rhenium oxide species. lehigh.eduosti.gov The technique can also detect the presence of different rhenium oxide species on a surface, such as a mixture of ReO₂, ReO₃, and Re₂O₇. harwellxps.guru
Table 3: Representative Re 4f₇/₂ Binding Energies for Different Rhenium Species
| Rhenium Species | Re 4f₇/₂ Binding Energy (eV) | Reference |
| Re Metal | 40.4 | harwellxps.guru |
| ReO₂ | 43.0 | harwellxps.guru |
| ReO₃ | 44.2 | harwellxps.guru |
| Re₂O₇ | 46.8 | harwellxps.guru |
| NH₄ReO₄ | 46.3 | harwellxps.guru |
This table provides a summary of typical Re 4f₇/₂ binding energies obtained from XPS analysis for various rhenium compounds, which are used to identify the oxidation state of rhenium.
Conventional XPS is performed under ultra-high vacuum (UHV) conditions, which may not represent the state of a catalyst during a reaction. Near-Ambient-Pressure XPS (NAP-XPS) overcomes this "pressure gap" by allowing analysis of samples in the presence of gases at pressures up to the millibar range. mpg.deresearchgate.netresearchgate.net This enables operando studies, where the catalyst's surface chemistry is monitored in real-time under reaction conditions. mdpi.com
NAP-XPS studies on rhenium catalysts have provided significant insights into the identity of active species during catalytic processes like ethylene (B1197577) partial oxidation. mpg.deresearchgate.net For instance, in an oxidizing environment, a film of Re₂O₇ can form on a rhenium metal surface, with underlying sub-oxides. mpg.de During a reaction, however, the active surface may consist of different, less-oxidized rhenium species. mpg.de The development of NAP-XPS has been crucial for investigating the dynamic nature of catalyst surfaces and understanding reaction mechanisms at a fundamental level. researchgate.netmdpi.com
A noteworthy aspect of XPS analysis of certain metal oxides, including Rhenium(VII) compounds, is the potential for photoreduction induced by the X-ray beam. cardiff.ac.ukresearchgate.net This phenomenon has been identified for Re⁷⁺ species, where a time-dependent reduction to lower oxidation states (e.g., Re⁶⁺ and Re⁴⁺) can occur during the measurement. cardiff.ac.uk
This X-ray-induced reduction is an important consideration when interpreting XPS data for this compound. harwellxps.guru The rate of photoreduction can be influenced by factors such as the chemical environment of the rhenium ions and the particle size. researchgate.net For example, supported nanoparticulate rhenium oxide may exhibit a more pronounced reduction compared to bulk materials. cardiff.ac.ukresearchgate.net Understanding and accounting for this photoreduction is essential for the accurate determination of the pristine oxidation state of rhenium in a sample. harwellxps.guru The decomposition pathway often involves the formation of stable binary rhenium oxides like ReO₃ and ReO₂. cardiff.ac.uk
Near-Ambient-Pressure XPS (NAP-XPS) for Operando Catalytic Studies
X-ray Absorption Near-Edge Structure (XANES) for Local Coordination and Valency Determination
X-ray Absorption Near-Edge Structure (XANES) is a powerful element-specific technique used to probe the electronic structure and local geometry of an absorbing atom. thermofisher.comarxiv.org The technique is highly sensitive to the formal oxidation state and coordination environment. arxiv.orgtubitak.gov.trwikipedia.org For rhenium compounds, a global shift of the XANES spectra toward higher energy is observed as the oxidation state increases. researchgate.net This is because the core level electrons become more tightly bound, requiring higher energy for excitation. researchgate.net
Studies utilizing both the Re L1 and L3 absorption edges provide a comprehensive understanding of both the oxidation state and the local symmetry of rhenium species. taylorfrancis.comusn.no The Re L3-edge XANES is particularly sensitive to the formal valence state, while the pre-edge features of the Re L1-edge provide insight into the local coordination geometry. researchgate.nettaylorfrancis.comusn.notsri.or.th For instance, in situ XANES studies performed on supported rhenium oxide catalysts under dehydrated conditions have confirmed that the rhenium species is present as Re(VII). nih.gov The high XANES edge position is indicative of the Re(VII) oxidation state, and strong pre-edge features at the Re L1-edge are characteristic of a tetrahedral ReO4 coordination. researchgate.net
In the case of bulk this compound (Re2O7), XANES analysis reflects a complex coordination environment, incorporating Re(VII) ions in both octahedral and tetrahedral coordinations with oxygen anions. tsri.or.th This detailed structural information is crucial for understanding the reactivity and catalytic properties of Re2O7 and its derivatives.
Extended X-ray Absorption Fine Structure (EXAFS) for Adsorption Mechanism Elucidation
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides critical information about the local atomic environment around a specific element, including bond distances, coordination numbers, and the identity of neighboring atoms. tubitak.gov.tr This technique is instrumental in elucidating the structure of non-crystalline materials and the nature of surface-adsorbed species, making it invaluable for studying catalysts. researchgate.netiitb.ac.in
EXAFS has been effectively employed to determine the structure of rhenium species in various catalytic systems. For instance, in studies of Re2O7 intercalated into graphite (B72142), EXAFS analysis of the Re LIII-edge revealed that the intercalated species is the tetrahedral perrhenate (B82622) ion (ReO4-). The analysis determined a Re-O bond length of 173.5 pm and a coordination number of four. nottingham.ac.uk
For heterogeneous catalysts, where this compound is grafted onto high-surface-area supports like alumina or silica-alumina, EXAFS is used to investigate the structure of the supported perrhenate and its interaction with the support. researchgate.net In studies focused on the environmental remediation of radioactive wastewater, EXAFS, in combination with other techniques, was used to understand the adsorption mechanism of Re(VII) (as a surrogate for Tc(VII)) onto graphene oxide-based composites. researchgate.net Furthermore, in detailed characterizations of reduced Re/alumina catalysts, a comprehensive EXAFS model was developed that accounted for a mixture of species, including unreduced Re(VII), metallic Re nanoclusters, and isolated Re adatoms, which helped identify the predominant adsorption sites on the support surface. wikipedia.org
X-ray Diffraction (XRD) for Structural and Crystallinity Characterization
X-ray Diffraction (XRD) is a fundamental technique for characterizing the structural properties of crystalline materials, including phase identification, determination of crystal structure, and assessment of crystallinity. Solid this compound is a crystalline material with an orthorhombic crystal structure (space group P212121) composed of alternating, corner-sharing ReO6 octahedra and ReO4 tetrahedra.
XRD is widely used to confirm the phase purity of Re2O7 and to study its behavior in various applications. In the fabrication of ReOx thin films, XRD analysis is crucial for identifying the crystalline phases present. These studies often show that as-deposited films can be X-ray amorphous, with distinct diffraction peaks corresponding to crystalline phases like Re2O7 or ReO2 appearing only after thermal annealing.
In materials science, XRD is used to detect the formation of new crystalline phases involving rhenium. For example, when Re2O7 is added to borosilicate glass melts for nuclear waste vitrification, XRD analysis of the cooled glass reveals the formation of crystalline alkali perrhenate inclusions, such as NaReO4 and KReO4, once the solubility limit of rhenium in the glass is exceeded. Similarly, in the electrodeposition of silver-rhenium coatings, XRD patterns show characteristic peaks for silver at low rhenium concentrations, but at higher concentrations, additional peaks appear that are attributed to rhenium oxides, indicating the co-deposition of these species.
Other Spectroscopic and Analytical Techniques
Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function Analysis
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that utilizes low-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.21 eV or He II at 40.82 eV), to probe the electronic states in the valence band region of a material. A primary application of UPS is the precise determination of a material's work function, which is achieved by measuring the kinetic energy of the secondary electron cutoff edge.
UPS studies have demonstrated that the work function of materials like graphene can be significantly modified by the deposition of a thin layer of this compound. Research shows that applying a Re2O7 layer can increase the work function of graphene from its intrinsic value of approximately 3.9–4.2 eV to as high as 5.4 eV. This substantial increase is attributed to an interfacial dipole created by electron transfer from the graphene to the more electronegative Re2O7 layer. UPS can also resolve features within the valence band, providing further insight into the electronic structure of the Re2O7/graphene heterostructure, where states originating from O 2p and mixed Re-O orbitals have been identified.
Table 1: Work Function of Graphene Modified by Rhenium Oxide (ReOx)
| Sample | Work Function (eV) | Reference |
|---|---|---|
| Pristine Graphene on Quartz | 3.9 | |
| Graphene on Quartz + 10 nm ReOx | 5.2 | |
| Pristine Graphene on Quartz | ~4.1 (calculated from pristine) | |
| Graphene + 0.2 nm Re2O7 | 4.7 | |
| Graphene + 5 nm Re2O7 | 5.3 | |
| Graphene + 50 nm Re2O7 | 5.4 |
Temperature Programmed Reduction (TPR) for Reducibility and Reduction Properties
Temperature Programmed Reduction (TPR) is a technique used to assess the reducibility of metal oxides by monitoring the consumption of a reducing gas, typically hydrogen, as the sample temperature is increased at a constant rate. The resulting profile of hydrogen consumption versus temperature provides a characteristic fingerprint of the reduction process, with peak maxima indicating the temperatures at which the rate of reduction is greatest.
For this compound, particularly when supported on a carrier material for catalytic applications, its reducibility is strongly influenced by the nature of the support. TPR studies have shown that the interaction between the rhenium oxide species and the support material dictates the temperature required for reduction. This is often linked to the strength of the bridging Re-O-support bond. For instance, the reduction temperature of supported rhenium oxide has been shown to increase in the order of ZrO2 < TiO2 < SiO2 < Al2O3 < MgO, indicating that ReOx on MgO is the most difficult to reduce. Rhenium oxide supported on titania is more easily reduced than when supported on alumina. In studies of bimetallic Pt-Re catalysts, TPR analysis shows that the rhenium oxide component is only partially reduced even at temperatures up to 400°C. For Re on an alumina support, the maximum rate of reduction is typically observed in the 300–400 °C range. wikipedia.org
Table 2: Comparative Reducibility of Supported Rhenium Oxide
| Support Material | Relative Reducibility | Observation | Reference |
|---|---|---|---|
| TiO2 | More Reducible | Lower reduction temperature than Al2O3. | |
| Al2O3 | Less Reducible | Higher reduction temperature than TiO2, SiO2, ZrO2. | |
| MgO | Least Reducible | Highest reduction temperature among common supports. |
High-Resolution Transmission Electron Microscopy (HR-TEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Nanomaterial Characterization
High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials, making it indispensable for the characterization of nanoparticles. It can resolve individual atoms and crystal lattice fringes, providing detailed information on particle size, morphology, and crystallinity.
Coupled with HR-TEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when excited by the electron beam, EDX can identify the elements present and map their distribution with high spatial resolution. taylorfrancis.com
The combined use of HR-TEM and EDX is crucial for characterizing nanomaterials containing this compound. In studies of rhenium oxide nanoparticles, TEM images reveal particle morphology, such as a spherical shape, and size distributions, which can range from 20 to 60 nm. HR-TEM images provide a closer look at the crystalline nature of these nanoparticles. Concurrently, EDX analysis confirms the elemental composition. For example, in one study, EDX spectra of Re/ReO3 nanoparticles confirmed that the primary element was rhenium (~86.8%), while also identifying minor impurities. In the development of novel catalysts, such as rhenium nanostructures supported on polymeric composites, EDX is used to verify the presence of rhenium, while HR-TEM is used to analyze the morphology of the nanostructures.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 62660 |
| Rhenium(VI) oxide | 83594 |
| Rhenium(IV) oxide | 83593 |
| Perrhenic acid | 62659 |
| Sodium perrhenate | 23670679 |
| Potassium perrhenate | 61559 |
| Alumina (Aluminum oxide) | 9989226 |
| Titania (Titanium dioxide) | 26042 |
| Silica (B1680970) (Silicon dioxide) | 24261 |
| Magnesium oxide | 14792 |
| Zirconium dioxide | 73997 |
| Graphene | 126505 |
| Water | 962 |
| Hydrogen | 783 |
Spectroscopic Ellipsometry for Thin Film Optical Constants and Thickness Measurement
Spectroscopic ellipsometry (SE) is a non-destructive and non-invasive optical technique utilized for the characterization of thin films. horiba.com It measures the change in the polarization state of light upon reflection from a sample surface. The measured parameters, psi (ψ) and delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. mpie.de By building a model that represents the thin film structure, one can determine various properties, including layer thickness, surface roughness, and optical constants (refractive index n and extinction coefficient k). horiba.com
In the context of rhenium oxides, SE has been employed to characterize thin films synthesized by methods such as reactive magnetron sputtering. dtic.mil For instance, in situ SE can monitor the growth of mixed-valent rhenium oxide thin films by tracking the extinction coefficient (k) at different wavelengths as a function of the oxygen flow rate during deposition. dtic.mil This allows for the identification of deposition conditions that yield specific optical properties, such as minimizing k in the visible region to achieve transparency. dtic.mil
Research has shown that the optical properties and thickness of rhenium oxide films are highly dependent on deposition parameters and post-deposition treatments. For example, the refractive index and optical absorption edge of ytterbium oxide thin films, a related metal oxide, have been shown to be sensitive to film thickness. researchgate.net Similarly, for rhenium oxide films, ex situ SE analysis can be used to measure the thickness and determine the optical constants of the deposited layers. dtic.mil These measurements have revealed that changes in the film's environment, such as exposure to air, can lead to significant changes in thickness and density, indicative of reactions with atmospheric moisture to form compounds like perrhenic acid (HReO₄). dtic.mil
A study on mixed-valent rhenium oxide films deposited by reactive DC magnetron sputtering utilized a J.A. Woollam M2000VI spectroscopic ellipsometer at a 70° angle of incidence. The raw polarization data were fitted to a Kramer-Kronig consistent model to obtain the refractive index and extinction coefficient. dtic.mil The thickness values obtained from SE were corroborated using a stylus profilometer. dtic.mil The results demonstrated a correlation between the oxygen fraction during deposition and the resulting optical properties and stability of the films. dtic.mil For example, films deposited at an oxygen fraction (fO₂) of 0.6 were found to be more stable in air compared to those deposited at fO₂ = 0.5, which showed a significant increase in thickness and a decrease in density after 30 days of air exposure. dtic.mil
Interactive Data Table: Optical Properties and Thickness of Rhenium Oxide Films
| Deposition Parameter (fO₂) | Initial Thickness (nm) | Thickness after 30 days Air Exposure (nm) | Initial Density (g/cm³) | Density after 30 days Air Exposure (g/cm³) |
| 0.5 | 80 (±10) | 150 (±20) | 5.0 | 3.8 |
| 0.6 | 90 (±7) | 93 (±7) | 5.2 | 5.2 |
This table presents data on how the oxygen fraction (fO₂) during reactive magnetron sputtering affects the thickness and density of rhenium oxide thin films, both initially and after prolonged air exposure, as determined by spectroscopic ellipsometry. dtic.mil
Atomic Absorption Spectroscopy (AAS) for Quantitative Rhenium Loading
Atomic Absorption Spectroscopy (AAS) is a widely used analytical technique for the quantitative determination of specific elements in a sample. In the context of materials science and catalysis, Flame Atomic Absorption Spectroscopy (FAAS) is frequently employed to determine the concentration of metals, such as rhenium, in various matrices. nih.govbalikesir.edu.tr
For supported rhenium oxide catalysts, which are crucial in many industrial processes, AAS is a standard method to ascertain the actual loading of rhenium on the support material. lehigh.edu This is a critical quality control parameter, as the catalytic activity and selectivity are often directly related to the amount of the active metal present.
The procedure for determining rhenium loading in a supported catalyst, such as Re₂O₇/Al₂O₃, typically involves the complete dissolution of a known weight of the catalyst sample. balikesir.edu.trlehigh.edu This can be achieved using a mixture of strong acids, for instance, concentrated sulfuric acid and aqua regia. balikesir.edu.trlehigh.edu After dissolution, the sample is diluted to a known volume.
The AAS instrument is calibrated using a series of standard solutions containing known concentrations of rhenium. Potassium perrhenate (KReO₄) is often used as a standard for this purpose. lehigh.edu A rhenium-specific hollow cathode lamp is used as the light source. lehigh.edu The absorbance of the sample solution is then measured, and by comparing it to the calibration curve, the concentration of rhenium in the solution can be determined. From this, the weight percentage of rhenium in the original catalyst sample is calculated.
Various studies have reported the use of AAS to verify the rhenium content in catalysts. For example, in the preparation of Re₂O₇/Al₂O₃ catalysts, AAS was used to confirm that the actual rhenium oxide loadings were consistent with the intended nominal loadings. lehigh.edu The technique has also been used in conjunction with other analytical methods like X-ray fluorescence (XRF) spectrometry to provide a comprehensive characterization of the elemental composition of catalysts. researchgate.netrsc.org In some cases, to overcome interferences from the support material (matrix effects), a releasing agent or spectroscopic buffer, such as a lanthanum solution, may be added to both the sample and standard solutions. balikesir.edu.tr
Interactive Data Table: Comparison of Analytical Techniques for Rhenium Determination in a Bimetallic Catalyst
| Analytical Technique | Rhenium Content (% m/m) |
| UV/VIS Spectrophotometry | Value not explicitly stated, but used for comparison |
| X-ray Fluorescence (XRF) | Showed slight deviation from UV/VIS |
This table illustrates that different analytical techniques can be used to determine rhenium content, with results from XRF showing a slight deviation from spectrophotometric methods, potentially due to inter-element interferences. rsc.org
Catalytic Reactivity and Mechanistic Pathways of Rhenium Vii Oxide
Rhenium(VII) Oxide as a Versatile Acid Catalyst (Brønsted and Lewis Acidity)
This compound (Re₂O₇) exhibits remarkable versatility as a catalyst, demonstrating characteristics of both Brønsted and Lewis acids. unl.edu This dual acidity allows it to catalyze a wide range of organic transformations under mild conditions, often with high selectivity and efficiency. unl.eduunl.edu Its ability to act as a Lewis acid is evident in its capacity to catalyze the ionization of hydroxyl and silyl (B83357) ethers. unl.edu At the same time, it displays Brønsted acid-like reactivity without interfering with proton-sensitive groups, a valuable trait in complex organic syntheses. unl.edu
The unique reactivity of Re₂O₇ stems from its ability to activate substrates through different pathways. For instance, it is known to activate alcohols by forming a reversible Re(VII) ester. beilstein-journals.org This activation facilitates subsequent reactions such as etherification and acetalization. beilstein-journals.orgscispace.com In the presence of trifluoroacetic anhydride (B1165640) and a carboxylic acid, Re₂O₇ acts as a highly selective Lewis acid catalyst for the heteroacylative ring-opening dimerization of tetrahydrofuran (B95107) (THF). acs.orgacs.org
Studies have shown that Re₂O₇ can be a more active and selective catalyst than traditional acids like sulfuric acid in certain reactions, such as the dehydration of alcohols to olefins. uu.nl It can be employed in low catalyst loadings, and the reactions often proceed rapidly with high yields and minimal byproduct formation. unl.edubeilstein-journals.org This efficiency, coupled with its tolerance to water compared to other Re(VII) species, makes it an attractive catalyst for various synthetic applications. unl.edu
Interactive Data Table: Comparison of Re₂O₇ and PTSA in Etherification
| Catalyst | Substrate | Nucleophile | Reaction Time | Yield |
| Re₂O₇ | Dioxolanol | Unhindered alcohol | Faster | Comparable |
| PTSA | Dioxolanol | Unhindered alcohol | Slower | Comparable |
| Re₂O₇ | Dioxolanol | Neopentyl alcohol | Faster | Higher |
| PTSA | Dioxolanol | Neopentyl alcohol | Slower | Lower |
| Data sourced from a comparative study on etherification reactions. beilstein-journals.orgscispace.com |
Olefin Metathesis Catalysis
Supported this compound Systems (e.g., Re₂O₇/Al₂O₃)
This compound, particularly when supported on high-surface-area materials like alumina (B75360) (Al₂O₃), forms a highly active and selective catalyst system for olefin metathesis. mdpi.com These supported catalysts, most notably Re₂O₇/Al₂O₃, are crucial in various industrial processes due to their high catalytic activity and selectivity at low temperatures (20–100°C). mdpi.com Other supports such as silica (B1680970) (SiO₂), silica-alumina (SiO₂-Al₂O₃), and alumina-boria (Al₂O₃-B₂O₃) have also been utilized. mdpi.com
The preparation of these heterogeneous catalysts often involves impregnating the support with precursors like ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄), aluminum perrhenate (Al(ReO₄)₃), or perrhenic acid (HReO₄). mdpi.com Upon calcination, these precursors are converted to the active rhenium oxide species on the support surface. The interaction between the rhenium oxide and the support is critical for the catalyst's performance. On alumina, the rhenium oxide is believed to form isolated ReO₄ species. rsc.orgrsc.org
The nature of the support significantly influences the acidic properties of the catalyst, which in turn affects its metathesis activity. rsc.orgrsc.org For instance, weak Lewis acidity has been linked to high metathesis activity, while strong Brønsted acidity can be beneficial for isomerization reactions that may occur concurrently. rsc.orgrsc.org The Re₂O₇/Al₂O₃ system has demonstrated versatility in catalyzing the metathesis of a variety of alkenes, including those with functional groups. mdpi.com
Mechanistic Postulations in Olefin Metathesis (e.g., Pseudo-Wittig Pathways, Oxometallacyclobutane Intermediates)
The mechanism of olefin metathesis catalyzed by supported this compound has been a subject of extensive research. The currently accepted mechanism, proposed by Chauvin, involves the formation of a metal-carbene (or alkylidene) species as the active catalyst. This species then reacts with an olefin to form a four-membered metallacyclobutane intermediate. The subsequent cleavage of this intermediate can either regenerate the starting materials or produce a new olefin and a new metal-carbene, thus propagating the catalytic cycle.
While the Chauvin mechanism is widely accepted for many metathesis catalysts, alternative pathways have also been considered for Re₂O₇-based systems. Early proposals included pairwise mechanisms involving the simultaneous coordination of two olefins to the metal center. However, these have been largely superseded by the single-olefin, chain-reaction mechanism.
The precise nature of the active species on the Re₂O₇/Al₂O₃ surface and the elementary steps of the catalytic cycle continue to be areas of investigation. It is generally believed that the reaction is initiated by the formation of a rhenium-carbene species from the interaction of the supported rhenium oxide with the olefin feed.
Industrial Relevance and Large-Scale Applications (e.g., FEAST, META-4®)
The catalytic properties of supported this compound have been leveraged in significant large-scale industrial processes for olefin metathesis. mdpi.com Two prominent examples are the FEAST (Further Exploitation of Advanced Shell Technology) process and the META-4® process. mdpi.com
The FEAST process , developed by Shell, utilizes a Re₂O₇/Al₂O₃ catalyst for the production of linear alpha-olefins and ethylene (B1197577) from internal olefins. This technology provides a route to valuable chemical feedstocks from less expensive starting materials.
The META-4® process , developed by the French company IFP (now Axens), also employs a rhenium-based catalyst. This process is used for the production of propylene (B89431) from ethylene and butene (or butenes). Given the high demand for propylene in the production of polypropylene (B1209903) and other chemicals, the META-4® process represents a significant application of olefin metathesis.
These industrial applications underscore the importance of this compound-based catalysts in the petrochemical industry, enabling the efficient conversion of hydrocarbon streams into high-value products. mdpi.com
Oxidation and Oxygen Transfer Reactions
Olefin Epoxidation and Its Mechanistic Aspects
While primarily known for its role in metathesis, this compound and its derivatives also serve as effective catalysts for oxidation reactions, including the epoxidation of olefins. Methyltrioxorhenium (MTO), a well-known organorhenium compound derived from Re₂O₇, is a particularly active catalyst for this transformation, often in the presence of a co-oxidant like hydrogen peroxide. wikipedia.org
The catalytic cycle for MTO-catalyzed epoxidation is proposed to involve the formation of a peroxo-rhenium complex upon reaction with hydrogen peroxide. This complex is a potent oxygen transfer agent. The olefin then coordinates to the rhenium center and undergoes an oxygen atom transfer from the peroxo ligand to form the epoxide. The rhenium catalyst is regenerated and can enter another catalytic cycle.
The mechanism is thought to proceed via a concerted pathway, where the oxygen atom is transferred to the double bond in a single step. This generally leads to stereospecific epoxidation, where the stereochemistry of the starting olefin is retained in the epoxide product. The efficiency of the MTO-catalyzed epoxidation can be influenced by various factors, including the solvent, the presence of Lewis base additives, and the nature of the olefin substrate.
Supported rhenium oxide catalysts have also been investigated for selective oxidation reactions. For example, rhenium oxides supported on iron or vanadium oxides have shown activity and selectivity in the catalytic oxidation of methanol (B129727) to methylal. acs.org In these systems, the redox capability of the rhenium oxides (Re⁶⁺⁻⁷⁺ ⇄ Re⁴⁺) is believed to be crucial for the catalytic performance. acs.org
Sulfide Oxidation and Oxidative Esterification Processes
This compound and its derivatives are effective catalysts in oxidation reactions involving sulfur compounds and aldehydes. Organic-inorganic compounds containing the perrhenate anion (ReO₄⁻), derived from Re₂O₇, act as promoters for the oxidation of sulfides and the oxidative esterification of benzaldehydes with alcohols. ottokemi.com While specific studies often utilize methyltrioxorhenium (MTO) with hydrogen peroxide for the selective oxidation of sulfides to either sulfoxides or sulfones, the foundational catalytic activity is rooted in high-valent rhenium species. rsc.org The MTO/H₂O₂ system allows for controlled oxidation; using an equimolar amount of H₂O₂ yields sulfoxides, whereas a twofold excess produces sulfones. rsc.org Rhenium(V) oxo complexes have also been employed for the clean oxidation of sulfides to sulfoxides using urea-hydrogen peroxide as the oxidant. dtu.dk The catalytic utility extends to the formation of C-S bonds, where Re₂O₇ has been shown to tolerate thiols under mild conditions, which is notable given the +7 oxidation state of the catalyst and the ease with which thiols can be oxidized. royalsocietypublishing.org
In the realm of oxidative esterification, perrhenates have been identified as promoters for the reaction between benzaldehydes and alcohols. ottokemi.com
Oxidative Polycyclization and Peroxyacetalization Reactions
This compound is a potent catalyst for tandem oxidative polycyclization reactions, providing a highly stereoselective method to convert polyenes containing a bis-homoallylic alcohol into poly-tetrahydrofuran (poly-THF) products in a single step. wikipedia.orgresearchgate.net This methodology is particularly valuable for synthesizing complex polyoxygenated carbon skeletons, such as those found in Annonaceous acetogenins. wikipedia.orgresearchgate.net The reaction mechanism for these rhenium-mediated oxidative polycyclizations is considered to be related to processes catalyzed by other metal-oxo species like RuO₄. wikipedia.orgresearchgate.net
Re₂O₇ is also a remarkably efficient and mild catalyst for the peroxyacetalization of ketones and aldehydes using hydrogen peroxide (H₂O₂) to generate 1,1-dihydroperoxides. wikipedia.org Furthermore, it catalyzes the condensation of these 1,1-dihydroperoxides with carbonyl compounds to form 1,2,4,5-tetraoxanes. wikipedia.org Rhenium(VII) oxides also catalyze the acetalization, monoperoxyacetalization, and monothioacetalization of hemiacetals under mild conditions and with low catalyst loadings. wikipedia.orgfishersci.nosmolecule.com
Interactive Data Table: this compound Catalyzed Reactions
| Reaction Type | Substrate | Catalyst System | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Sulfide Oxidation | Generic Sulfides | Perrhenate-containing compounds | Sulfones | Perrhenate anions promote the oxidation of sulfides. | ottokemi.com |
| Oxidative Polycyclization | Polyenes with bis-homoallylic alcohol | Re(VII) oxides | Poly-THF products | A highly stereoselective, single-step synthesis of complex poly-THF structures. | wikipedia.orgresearchgate.net |
| Peroxyacetalization | Ketones, Aldehydes | Re₂O₇ / H₂O₂ | 1,1-Dihydroperoxides | An efficient and mild method for generating dihydroperoxides. | wikipedia.org |
| Hemiacetal Acetalization | Hemiacetals | Re(VII) oxides | Acetals, Monoperoxyacetals | Reactions proceed under mild conditions with low catalyst loading. | fishersci.no |
Reduction Reactions Catalyzed by this compound
This compound is a versatile catalyst for various reduction reactions, including the transformation of carbonyls, amides, and carboxylic acids, as well as the deoxygenation of diols. ottokemi.comwikipedia.org
This compound is utilized in organic synthesis as a catalyst for the reduction of carbonyl compounds to alcohols and the conversion of amides into amines. ottokemi.comwikipedia.orgottokemi.com While the reduction of carbonyls can be achieved with various rhenium complexes, including those using hydrosilanes as the reductant, the direct use of Re₂O₇ is noted. mdpi.com For amide reduction, catalytic hydrogenation using Re₂O₇ is effective but often requires demanding conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200 °C) to proceed efficiently. wikipedia.org Supported rhenium catalysts, such as Re/TiO₂, have been shown to promote the hydrogenation of amides to their corresponding amines. rsc.org
This compound and related perrhenate salts catalyze the deoxydehydration (DODH) of vicinal diols to produce alkenes. mdpi.com This reaction is of significant interest for converting biomass-derived polyols into valuable chemicals. dtu.dk The general mechanism for DODH catalyzed by oxorhenium complexes involves three main steps: the reduction of the Re(VII) center to Re(V), condensation of the Re(V) species with the diol to form a rhenium diolate, and the subsequent oxidative extrusion of the alkene, which regenerates the active catalyst. dtu.dkrsc.org Various reductants can be used in this process, including phosphines, secondary alcohols, and sulfites. rsc.orgroyalsocietypublishing.org Pyridinium perrhenate salts have been found to be particularly effective, catalyzing the reaction at lower temperatures compared to other perrhenate salts. rsc.org
Rhenium oxides are exceptionally effective catalysts for the hydrogenation of carboxylic acids to their corresponding alcohols. researchgate.net Rhenium "blacks," prepared by the in situ or ex situ reduction of the heptoxide, are among the most efficient catalysts reported for this transformation, operating at temperatures of 150-250°C and pressures around 200 atm to give excellent yields of alcohols. researchgate.net Supported catalysts, such as TiO₂-supported rhenium (Re/TiO₂), also promote the selective hydrogenation of carboxylic acids and their esters to alcohols without reducing aromatic rings that may be present in the substrate. rsc.org Bimetallic systems, like palladium and rhenium on a graphite (B72142) support, have also been developed for the chemoselective hydrogenation of carboxylic acids. lookchem.com
Deoxydehydration of Diols to Alkenes
Carbon-Heteroatom Bond Formation and Molecular Rearrangements
This compound serves as a catalyst for reactions that form carbon-heteroatom bonds and facilitate molecular rearrangements. It has been used as a reagent for the dehydrations and rearrangements of allylic alcohols. fishersci.nosigmaaldrich.com The isomerization of allylic alcohols is proposed to occur via the exchange of the Re(VII) catalyst with the alcohol's hydroxyl group, followed by a ottokemi.comottokemi.com-sigmatropic rearrangement. unl.edu
In carbon-heteroatom bond formation, Re₂O₇'s Lewis acidic character is exploited. nih.gov It catalyzes a multicomponent reaction involving tetrahydrofuran (THF), trifluoroacetic anhydride (TFAA), and a carboxylic acid to produce a nonsymmetrical diester. sigmaaldrich.comnih.govethz.ch The proposed mechanism involves a sequence of nucleophilic attacks, starting with a rhenium oxo ligand attacking a coordinated THF molecule, demonstrating a unique pathway for C-O bond formation. nih.govethz.ch Rhenium(VII) has also been shown to catalyze the direct dehydrative coupling between allylic alcohols and electron-deficient amines, achieving C-N bond formation under mild conditions. researchgate.net While direct C-N bond formation via substitution of hemiacetals has proven difficult, successful reactions with electron-poor nitrogen nucleophiles have been reported in other contexts, such as reductive amination. royalsocietypublishing.org
Substitution Reactions of Hemiacetals with Various Nucleophiles
This compound is an effective catalyst for the substitution of hemiacetals with a range of O-, S-, and C-nucleophiles. beilstein-journals.orgnih.govunl.edu These reactions are notable for proceeding under mild conditions with low catalyst loadings, offering a valuable alternative to traditional strong Brønsted or Lewis acid catalysts. beilstein-journals.orgresearchgate.net The process is applicable to hemiacetals, their corresponding O-silyl ethers, and in some cases, acetal (B89532) dimers. beilstein-journals.orgnih.gov
The proposed mechanism involves the formation of a perrhenate ester intermediate. beilstein-journals.org Re₂O₇ is thought to react with the hemiacetal's hydroxyl group to form this active intermediate. The perrhenate group is an excellent leaving group, facilitating nucleophilic attack at the anomeric carbon. This pathway is consistent with the observation that Re₂O₇ can reversibly dimerize hemiacetals to oxybisacetals, which may also serve as precursors to the reactive perrhenate intermediates. beilstein-journals.orgunl.edu
The scope of nucleophiles includes alcohols, thiols, and allyltrimethylsilane (B147118). unl.edu For instance, Re₂O₇ catalyzes the etherification of hemiacetals with alcohols to form acetals. unl.eduresearchgate.net In comparisons with p-toluenesulfonic acid (PTSA), Re₂O₇ often provides comparable or superior yields in shorter reaction times, especially with sterically hindered alcohols. beilstein-journals.org The catalyst also promotes the formation of monothioacetals from hemiacetals and thiols with high efficiency, minimizing the formation of dithioacetal byproducts that can occur with Brønsted acid catalysis. beilstein-journals.orgunl.edu Furthermore, the allylation of hemiacetals using allyltrimethylsilane proceeds rapidly and in high yield. unl.edu However, reactions involving nitrogen nucleophiles have been reported as unsuccessful. beilstein-journals.orgnih.gov
Peroxyhemiacetals (1,2-dioxolan-3-ols) also undergo Re(VII)-promoted etherification but are not susceptible to allylation. beilstein-journals.orgnih.gov Additionally, 1-alkoxyhydroperoxides (hydroperoxyacetals) undergo a selective exchange of the alkoxy group in the presence of Re₂O₇. beilstein-journals.orgunl.edu
Catalytic Isomerization and Transposition of Allylic Alcohols
This compound and its derivatives, like triphenylsilyl perrhenate (Ph₃SiOReO₃), are highly effective catalysts for the 1,3-transposition of allylic alcohols. organic-chemistry.orgnih.gov This isomerization is a powerful tool in organic synthesis, and rhenium catalysts are superior to many other transition metal catalysts due to their high reactivity and chemoselectivity at low temperatures. nih.govacademie-sciences.fr The reaction typically involves a beilstein-journals.orgnih.gov-hydroxyl shift and can be driven to completion by factors such as the formation of a more stable conjugated system. researchgate.netcapes.gov.br
A key feature of this catalysis is the dual role Re₂O₇ can play. organic-chemistry.orgnih.gov In the presence of adventitious water or an alcohol, Re₂O₇ can form perrhenic acid, which acts as a Brønsted acid. nih.gov This allows the catalyst to not only facilitate the hydroxyl group transposition but also to catalyze acetal formation if a suitable trapping agent like benzaldehyde (B42025) dimethyl acetal is present. organic-chemistry.orgnih.gov This dual functionality enables a high degree of regio- and stereocontrol, as the rearranged alcohol can be trapped as a thermodynamically favored acetal, such as a 1,3-syn diastereomer. organic-chemistry.orgrsc.org
The mechanism for the transposition is believed to proceed through the formation of a perrhenate ester, which then undergoes a rearrangement, possibly via a cyclic transition state. unl.edupitt.edu The reaction is often reversible, but the equilibrium can be shifted. nih.gov For instance, in the presence of an acetal, the initial transposition and acetalization can be rapid but non-stereoselective, followed by a slower equilibration to the thermodynamically preferred stereoisomer, with Re₂O₇ showing the highest rate of equilibration compared to other rhenium catalysts like methyltrioxorhenium (MTO). nih.gov This methodology has been successfully applied to the synthesis of complex molecules, demonstrating its compatibility with various functional groups. organic-chemistry.orgrsc.org
Dehydration of Primary Amides and Aldoximes to Nitriles
Rhenium(VII) oxo complexes, which can be generated from Re₂O₇, are exceptionally active catalysts for the dehydration of primary amides and aldoximes to form the corresponding nitriles. nih.govacs.org This method is considered an economical and environmentally favorable process that operates under essentially neutral conditions. researchgate.netacs.org The active catalyst is often considered to be perrhenic acid (HReO₄), formed from the reaction of Re₂O₇ with trace amounts of water, or trimethylsilylperrhenate. researchgate.netwikipedia.org
The reaction is typically carried out at azeotropic reflux in a solvent like toluene (B28343) or mesitylene, which facilitates the removal of water and drives the reaction to completion. researchgate.netscirp.org Catalyst loadings as low as 1 mol% are generally sufficient to achieve high yields of the nitrile product from a wide range of substrates, including aromatic, heteroaromatic, and aliphatic primary amides and aldoximes. researchgate.netscirp.org The mild conditions and high efficiency make this a practical method for both small- and large-scale synthesis of nitriles. researchgate.net
The mechanism of dehydration is thought to involve the activation of the amide or oxime oxygen by the rhenium catalyst, which facilitates the elimination of water. For amides, this leads directly to the nitrile. For aldoximes, the dehydration also results in the formation of the C≡N triple bond. nih.govebi.ac.uk
Chemoselective C-Benzylation of Unprotected Anilines
An unprecedented application of Re₂O₇ is its ability to catalyze the direct, dehydrative C-benzylation of unprotected anilines with benzyl (B1604629) alcohols. nih.govdntb.gov.ua This reaction is remarkable for its high chemoselectivity, favoring C-C bond formation (Friedel-Crafts type reaction) over the more commonly observed N-alkylation. nih.govacs.org Using about 5 mol% of Re₂O₇ at an elevated temperature of 80 °C, a variety of C-benzylated anilines can be synthesized in high to excellent yields. nih.govresearchgate.net
The proposed mechanism for this transformation involves the Re₂O₇ catalyst acting as a Lewis acid to promote the dehydration of the benzyl alcohol, thereby generating a reactive benzyl cation intermediate. nih.govacs.org This electrophilic species then attacks the electron-rich aromatic ring of the unprotected aniline (B41778). The preference for C-alkylation over N-alkylation is a significant feature of this catalytic system. arkat-usa.orgresearchgate.net Mechanistic studies, including crossover experiments, have suggested that the reaction proceeds through an intermolecular pathway. nih.govrsc.org This method provides a direct route to valuable substituted aniline derivatives from readily available starting materials. acs.org
Applications of Rhenium Vii Oxide in Advanced Materials and Device Technologies
Electronic and Optoelectronic Devices
Rhenium(VII) oxide plays a crucial role in the advancement of various electronic and optoelectronic devices, where it is utilized for its exceptional properties as a doping agent and in the formation of high-performance components.
Transition metal oxides (TMOs) are a promising class of p-doping materials for organic semiconductors, essential for improving the performance of Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net Among these, this compound is particularly noteworthy due to its very low melting point of 225 °C, which is the lowest among all TMO dopants and makes it highly compatible with organic materials. acs.orgresearchgate.netacs.org
When Re2O7 is used as a p-dopant in the hole-transport material N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4-diamine (NPB), it significantly enhances the material's electrical properties. acs.orgresearchgate.netacs.org Research has shown that doping NPB with Re2O7 can increase the hole mobility by an order of magnitude. acs.orgresearchgate.netacs.org For instance, a study demonstrated an improvement in hole mobility from 5.38 × 10⁻⁴ to 5.88 × 10⁻³ cm²/(V s) at an electric field of 3 × 10⁵ V/cm. acs.orgresearchgate.net This enhancement is attributed to a strong charge transfer between Re2O7 and the organic semiconductor. acs.orgresearchgate.netacs.org
The doping process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the host material (like NPB) to the lowest unoccupied molecular orbital (LUMO) of the Re2O7 dopant, creating a free hole in the host material that increases conductivity. spiedigitallibrary.orgspie.org This increased conductivity is substantial; doping with 10% Re2O7 can increase the conductivity of a typical hole transport material by seven orders of magnitude. spie.org
Utilizing Re2O7-doped layers in OLEDs leads to several performance improvements. The driving voltage of the devices is reduced, and the power efficiency is enhanced. acs.orgresearchgate.netacs.org In one study, OLEDs with a Re2O7-doped hole injection layer showed a reduction in driving voltage from 2.6 V to 2.5 V and an increase in power efficiency from 2.1 to 2.2 lm/W, with a current efficiency of 3.3 cd/A. acs.orgacs.org Furthermore, Re2O7-doped films have shown higher stability in air compared to those doped with other rhenium oxides like ReO3. acs.orgresearchgate.net
Table 1: Performance of OLEDs with Rhenium Oxide Doped NPB
| Dopant | Driving Voltage (V) | Max. Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| None (Pure NPB) | 2.6 | 3.2 | 2.1 |
| This compound | 2.5 | 3.3 | 2.2 |
| Rhenium(VI) Oxide | 2.4 | 3.3 | 2.4 |
Data sourced from studies on OLEDs with doped NPB as the hole injection layer. acs.orgacs.org
Graphene is a promising candidate for transparent conductive electrodes in optoelectronic devices, offering excellent electrical conductivity, transparency, and flexibility. arxiv.orgresearchgate.net However, its work function is often too low for efficient hole injection into the organic semiconductors used in devices like OLEDs. arxiv.orgresearchgate.net Modifying graphene with a layer of this compound provides an effective solution to this problem. arxiv.orgpan.pl
The thermal deposition of Re2O7 onto graphene results in a hybrid system with a significantly increased work function. arxiv.orgpan.pl Studies have shown that this modification can increase the work function of graphene by as much as 1.3 eV, raising it to a value of 5.2 eV. arxiv.orgpan.plarxiv.org This adjustment allows for better energy level alignment with the organic semiconductors in OLEDs, facilitating more efficient charge injection. arxiv.orgpan.pl
The growth of rhenium oxide on the graphene surface typically occurs in a cluster-like fashion. arxiv.orgresearchgate.net Importantly, this deposition process does not introduce significant defects into the graphene lattice, preserving its desirable properties. arxiv.org Research confirms that commercially available graphene on quartz, when modified with rhenium oxide, meets the requirements for use as a conductive and transparent anode in optoelectronic devices, presenting a viable and lower-cost alternative to more expensive options like bilayer graphene on SiC(0001). arxiv.orgpan.pl
Rhenium oxides, including this compound, are being explored for various roles in semiconductor device technology due to their diverse electrical properties. ontosight.ainanorh.com Re2O7, in particular, exhibits dielectric properties, which makes it a candidate for use in components like DRAM devices and capacitor structures. google.com
The compound can also be utilized to modulate the conductivity of semiconductor materials through doping and to improve the adhesion of certain material layers. google.com Furthermore, this compound can serve as a source material for chemical vapor deposition (CVD) processes, as it begins to sublime at temperatures above 100°C, allowing for its deposition as a thin film for various applications. google.com The unique properties of rhenium oxides are opening up new applications in areas such as spintronic devices and resistive RAM (ReRAM). google.com
Rhenium Oxide-Modified Graphene as Transparent Conductive Anodes in Optoelectronics
Energy Storage Systems
The demand for more efficient energy storage solutions has driven research into new materials for batteries and capacitors. This compound derivatives have emerged as promising candidates in this area.
Lithium-ion capacitors (LICs) are high-performance energy storage devices that bridge the gap between traditional capacitors and lithium-ion batteries. A key challenge in their fabrication is the initial loss of lithium ions during the formation of the solid electrolyte interphase (SEI) on the anode. Pre-lithiation, the process of pre-loading the anode with lithium ions, is a crucial strategy to compensate for this loss.
Lithium this compound (LiReO4) has been identified as a novel and effective sacrificial material for the pre-lithiation of graphitic anodes in LICs. figshare.comgoogle.comorcid.org This compound can be incorporated into the device to provide the necessary lithium ions. The use of LiReO4 as a pre-lithiation additive has been shown to contribute to the high performance of lithium-ion capacitors. figshare.comgoogle.com
Other Materials Applications
The utility of this compound extends beyond electronics and energy storage into other advanced materials applications, most notably in the field of catalysis.
This compound is a precursor to organorhenium oxides, such as methyltrioxorhenium (MTO), which are highly efficient catalysts for a variety of chemical transformations. sigmaaldrich.commdpi.com These reactions include olefin oxidation, metathesis, and the selective oxidation of other organic compounds. sigmaaldrich.commdpi.com Rhenium heptoxide itself demonstrates high catalytic activity in olefin metathesis, and it is unique in its ability to function effectively at room temperature. mdpi.com
Encapsulated this compound molecules within porous materials create nanocomposites that act as stable and efficient catalysts for processes like the conversion of methanol (B129727) to formaldehyde. researchgate.net Additionally, rhenium oxides are being investigated for their potential in creating sensors for gases like carbon monoxide and hydrogen, as well as for biosensing applications. nanorh.com
Integration in Ceramic Structures and Lightweight Components
This compound is valuable in the fabrication of ceramic structures and lightweight components, particularly in the aerospace industry. americanelements.comamericanelements.com Oxide compounds are known for their stability and are typically insoluble in aqueous solutions, which makes them useful in ceramics ranging from simple clay bowls to advanced electronics. americanelements.comamericanelements.com
The integration of rhenium, often derived from rhenium oxides, into nickel-based superalloys significantly enhances their strength and resistance to creep at high temperatures. nanorh.com This makes these superalloys essential for manufacturing components for aircraft and rocket engines that must maintain structural integrity under extreme conditions. nanorh.comzirconiumworld.comzirconiumworld.com Rhenium-containing superalloys are used in turbine blades, combustors, and nozzles of jet engines. zirconiumworld.comzirconiumworld.com Furthermore, rhenium oxide is a component in the development of thermal barrier coatings for high-performance engines operating at very high temperatures. nanorh.com
Table 1: Applications of Rhenium in High-Temperature Aerospace Components
| Component | Application of Rhenium | Benefit |
| Turbine Blades | Enhances heat resistance and strength of nickel-based superalloys. nanorh.comzirconiumworld.comzirconiumworld.com | Maintains structural integrity at temperatures exceeding 1,000°C. zirconiumworld.comzirconiumworld.com |
| Jet Engine Combustors | Used in high-temperature superalloys. zirconiumworld.comzirconiumworld.com | Withstands extreme temperatures and pressures. nanorh.com |
| Rocket Nozzles | A precursor for high-performance alloys and used in rhenium-tungsten alloys. nanorh.comzirconiumworld.comzirconiumworld.com | Provides resistance to extreme heat, withstanding temperatures above 3,000°C. zirconiumworld.comzirconiumworld.com |
| Thermal Barrier Coatings | Used in the development of these coatings. nanorh.com | Protects high-performance engines at extremely high temperatures. nanorh.com |
Electrochemical Applications, Including Fuel Cell Components
This compound and its derivatives are finding increasing use in various electrochemical applications due to their catalytic and electrical properties. researchgate.net While oxide compounds are generally not conductive to electricity, certain perovskite-structured oxides exhibit electronic conductivity, making them suitable for use in the cathode of solid oxide fuel cells (SOFCs) and oxygen generation systems. americanelements.comamericanelements.comamericanelements.comamericanelements.com
Recent research has focused on the sonochemical synthesis of rhenium oxide nanoparticles and their integration onto anode powders for SOFCs. researchgate.net This process aims to create more catalytically active anode materials. researchgate.net The decoration of SOFC anode cermets with mixed oxides of rhenium, molybdenum, or tungsten is being explored to enhance fuel cell performance. researchgate.net
Furthermore, rhenium oxides in various valence states are recognized for their electrocatalytic activity. researchgate.net Rhenium(VII)-based oxides, with their d⁰ electronic configuration, are considered promising semiconductor materials and potential photocatalysts. researchgate.net The compound's utility extends to other energy storage devices, with studies on cobalt(II) rhenate(VII) for use in supercapacitors and lithium rhenium oxide as a pre-lithiation material for high-performance lithium-ion capacitors. preprints.orgrsc.orgresearchgate.net
Table 2: Electrochemical Applications of Rhenium Oxides
| Application | Role of Rhenium Oxide | Key Findings/Benefits |
| Solid Oxide Fuel Cells (SOFCs) | Component of cathodes and catalyst on anodes. americanelements.comamericanelements.comresearchgate.net | Certain perovskite structures are electronically conductive; nanoparticle decoration enhances catalytic activity of anodes. americanelements.comamericanelements.comresearchgate.net |
| Supercapacitors | Active species in electrode materials (e.g., Cobalt(II) rhenate(VII)). preprints.org | Mechanical homogenization with expanded graphite (B72142) can enhance specific capacity. preprints.org |
| Lithium-Ion Capacitors | Pre-lithiation agent for graphite negative electrodes (as Lithium rhenium oxide). rsc.orgresearchgate.net | Offers a large irreversible capacity, simplifying the pre-lithiation process. rsc.orgresearchgate.net |
| General Electrocatalysis | Exhibits good electrocatalytic activity. researchgate.net | Rhenium(VII) based oxides are potential semiconductors and photocatalysts. researchgate.net |
Environmental Applications and Geochemical Significance of Rhenium Vii Oxide Chemistry
Sequestration and Remediation of Rhenium(VII) from Aqueous Systems
The removal of Rhenium(VII) from water is a critical area of research, largely driven by its role as a surrogate for the radioactive contaminant ⁹⁹Tc. Various methods are being explored to sequester and remediate Re(VII) from aqueous environments, focusing on adsorption, reduction, and ion exchange processes.
Adsorption and Reduction Mechanisms with Iron Oxides (e.g., Magnetite)
Iron oxides, particularly magnetite (Fe₃O₄), have been investigated for their potential to remove Re(VII) from water. The process often involves both adsorption of the perrhenate (B82622) anion onto the mineral surface and subsequent reduction to a less soluble, lower oxidation state, typically Re(IV).
Recent research has shed light on the abiotic pathway for this transformation. In the presence of aqueous iron(II) ions, both pure and partially oxidized magnetite nanoparticles can act as a source of electrons to reduce Re(VII). researchgate.netnih.gov This process leads to the formation of individual rhenium(IV) atoms or small polynuclear species on the surface of the nanoparticles. researchgate.netnih.gov Interestingly, when pre-oxidized magnetite nanoparticles are "recharged" with Fe(II) ions, they form a core-shell structure with a maghemite core and a magnetite shell, which then facilitates the reduction of Re(VII). researchgate.netnih.gov
The interaction of Re(VII) with various Fe(II)-bearing minerals has been studied to understand its fate in anoxic environments. While minerals like magnetite, siderite, and vivianite (B12648973) showed limited uptake of Re(VII), green rust demonstrated rapid uptake, with about 50% being associated with the solid phase within two days. researchgate.net Crucially, the reduction of Re(VII) to Re(IV) was only observed in the presence of green rust, which resulted in the formation of bidentate-coordinated Re(IV)O₆ octahedra clusters. researchgate.net Under anoxic conditions, the reduction of Tc(VII) by structural Fe(II) can form TcO₂-like phases. osti.gov
The efficiency of Re(VII) removal is influenced by pH. Studies have shown that Re(VII) adsorption on magnetite is favored at acidic pH. nih.gov For instance, at a pH of 8.0, which is relevant to many natural iron-rich systems, less than 10% of Re(VII) was adsorbed on pre-oxidized magnetite even in the presence of Fe²⁺. nih.gov The reduction process involves the formation of ternary surface complexes between aqueous Fe²⁺, ReO₄⁻, and the magnetite surface, followed by the reduction of Re(VII) by the Fe(II)-enriched magnetite. nih.gov
Ion Exchange Resins and Polymer Composites for Rhenium(VII) Removal
Ion exchange resins and polymer composites represent a promising avenue for the selective removal of Re(VII) from aqueous solutions. frontiersin.org These materials are designed to have a high affinity for the perrhenate anion, enabling its separation from other ions.
Various types of ion exchange resins have been developed and tested for their efficacy in Re(VII) adsorption. For example, a new strong base anion exchange resin, LSL-1, synthesized by grafting trimethylamine (B31210) groups onto polystyrene-divinylbenzene microspheres, has demonstrated excellent enrichment capacity for Re(VII). researchgate.net Similarly, resins with cyclic amine groups have shown good separation properties in acidic solutions, with a high sorption capacity and selectivity for rhenium over molybdenum. The performance of different resins can vary; for instance, Purolite A-172 resin was found to be more effective than Purolite A-170 for the selective recovery of rhenium from molybdenite dust leach solutions. jst.go.jp
Polymer composites are also being engineered for enhanced Re(VII) removal. A novel MXene-polyelectrolyte nanocomposite with a three-dimensional network has been developed for the enhanced removal of perrhenate. osti.gov The introduction of poly(diallyldimethylammonium chloride) (PDDA) improves the stability and surface charge of the Ti₂CTₓ MXene, leading to good selectivity for ReO₄⁻ even in the presence of high concentrations of competing anions like chloride and sulfate. osti.gov The removal mechanism is a combination of sorption and reduction. osti.gov Another example is the fabrication of zirconium oxide anchored onto reduced graphene oxides (ZrO₂@rGO), which has shown a maximum sorption capacity of 43.55 mg/g for Re(VII). acs.org
Below is a table summarizing the performance of various ion exchange resins and composites for Re(VII) removal:
| Material | Type | Adsorption Capacity (mg/g) | Selectivity | Reference |
| LSL-1 | Strong Base Anion Exchange Resin | - | High for Re(VII) over U(VI) | researchgate.net |
| Resin with cyclic amine groups | Amine-functionalized Resin | 46.4 | High for Re(VII) over Mo | |
| Purolite A-172 | Anion Exchange Resin | - | High for Re over Mo (90% Re, 0% Mo absorption) | jst.go.jp |
| Ti₂CTₓ/PDDA | MXene-Polyelectrolyte Nanocomposite | - | High for ReO₄⁻ over Cl⁻ and SO₄²⁻ | osti.gov |
| ZrO₂@rGO | Zirconium Oxide/Graphene Composite | 43.55 | - | acs.org |
| Purolite A-170 | Anion Exchange Resin | - | Less effective than A-172 | jst.go.jp |
Radiation-Induced Reduction for Rhenium(VII) Separation
Radiation-induced reduction is an emerging technology for the separation of Re(VII) from aqueous solutions. acs.orgmin-eng.com This method utilizes ionizing radiation, such as gamma rays or electron beams, to generate highly reactive reducing species in the water, which then reduce Re(VII) to less soluble forms.
In this process, the radiolysis of water produces hydrated electrons (eₐₙ⁻), which are powerful reducing agents. researchgate.net These hydrated electrons can effectively reduce Re(VII), leading to the formation and precipitation of rhenium metal (Re(0)) and rhenium oxides like ReO₂ and ReO₃ as nanoparticles. researchgate.net The observation of Re(0) as a reduction product is a significant finding in this field. researchgate.net
The efficiency of this reduction process is influenced by several factors. The reaction is particularly fast and efficient under alkaline conditions. researchgate.net An increase in the absorbed dose rate, the concentration of radical scavengers (like isopropanol, which removes oxidizing radicals), and the pH all contribute to a higher separation ratio of rhenium. researchgate.net For example, a separation ratio of 93.6% was achieved after two hours of irradiation in an alkaline solution, with a final separation ratio reaching as high as 98.1%. researchgate.net
Recent advancements include the use of radiosensitizers to enhance the efficiency of the process. A stable hafnium-based metal-organic framework (Hf-BPY) has been shown to act as an effective radiation sensitizer. chinesechemsoc.org It enhances the radiolysis of water, thereby increasing the yield of hydrated electrons and promoting the reduction of ReO₄⁻ to pure ReO₂. chinesechemsoc.org This method has been successfully scaled up, demonstrating its potential for industrial applications in rhenium recovery. chinesechemsoc.org
Geochemical and Paleoredox Implications of Rhenium(VII) Transformations
The redox transformations of rhenium have significant implications for understanding geochemical processes and reconstructing past environmental conditions, particularly the oxygen levels of ancient oceans (paleoredox). The use of rhenium as a paleoredox proxy is based on the contrasting behavior of its different oxidation states. mdpi.com
In oxic (oxygen-rich) environments, rhenium primarily exists as the highly soluble and mobile perrhenate ion (Re(VII)O₄⁻). mdpi.com However, under anoxic (oxygen-poor) conditions, Re(VII) can be reduced to the less soluble Re(IV), which then accumulates in sediments. mdpi.com This enrichment of rhenium in anoxic sediments compared to its concentration in the earth's crust and seawater makes it a sensitive indicator of redox conditions. mdpi.com The redox reaction that leads to the immobilization of Re is of importance in paleoredox studies, where the isotopic signature of Re reduction is used to indicate O₂ fugacity and for geological dating using the rhenium and osmium isotopic ratio. nih.gov
The interaction of Re(VII) with iron minerals is a key aspect of its geochemical cycle. As discussed previously, Fe(II)-bearing minerals, especially green rust, can reduce Re(VII) to Re(IV), sequestering it in sediments. researchgate.net The recharging of magnetite by dissolved Fe²⁺ suggests that magnetite can be a significant and rechargeable reductant for Re(VII) in iron-rich (ferruginous) environments. nih.gov Understanding these interactions is crucial for interpreting the rhenium record in geological formations. nih.gov
Recent advances in measuring rhenium isotope ratios (δ¹⁸⁷Re) are further refining its use as a geochemical tool. geochemicalperspectivesletters.org Studies of igneous rocks have established a baseline terrestrial δ¹⁸⁷Re value. geochemicalperspectivesletters.org Variations from this baseline in sedimentary rocks can provide insights into low-temperature processes like chemical weathering and redox changes in surficial environments. geochemicalperspectivesletters.org For example, the crystallization and removal of magnetite during magma evolution has been shown to be responsible for the decrease in rhenium concentrations in more evolved lavas, though this process does not appear to cause significant rhenium isotope fractionation. geochemicalperspectivesletters.org
The biogeochemical behavior of rhenium is largely constrained by the conversion of soluble Re(VII) to insoluble Re(IV) species like ReO₂ or ReS₂. nih.gov This redox transition is fundamental to its application in paleoredox studies and geochronology. nih.gov
Advanced Research Directions and Emerging Areas in Rhenium Vii Oxide Chemistry
Development of Novel Heterogeneous and Homogeneous Rhenium(VII) Oxide Catalytic Systems
The development of novel catalytic systems utilizing this compound is a burgeoning area of research, with significant efforts focused on both heterogeneous and homogeneous applications. This compound (Re₂O₇) serves as a versatile precursor and catalyst in a multitude of organic transformations. stanfordmaterials.comscbt.com
In heterogeneous catalysis , Re₂O₇ supported on various materials is of paramount importance. mdpi.com The most prominent system, Re₂O₇/Al₂O₃, exhibits high catalytic activity and selectivity in low-temperature olefin metathesis (20–100°C). mdpi.com Researchers are exploring supports beyond traditional alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), investigating materials with highly developed specific surface areas like SiO₂-Al₂O₃ and Al₂O₃-B₂O₃ to enhance catalytic performance. mdpi.com The activity of these supported catalysts is intrinsically linked to the formation of multiply bridged oxo-centers or alkylidene-substituted moieties on the surface. mdpi.com The porosity of the support matrix is a critical factor, with uniform mesoporosity being a key characteristic of the most efficient catalysts. mdpi.com For instance, Re₂O₇ dispersed on mesoporous alumina has demonstrated superior activity and selectivity for alkene metathesis compared to its counterpart on conventional γ-Al₂O₃. mdpi.com
In the realm of homogeneous catalysis , organorhenium compounds, particularly methyltrioxorhenium (MTO), have garnered considerable attention. mdpi.comrsc.org MTO is a highly effective catalyst for a wide range of reactions, including olefin epoxidation, C-H and Si-H oxidations, olefin metathesis, and aldehyde olefinations. mdpi.com The MTO/H₂O₂ system is notably active for epoxidations even at low temperatures. ethz.ch Research is also delving into the use of rhenium(VII) compounds as precursors for creating active catalytic matrices. mdpi.com For example, ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and sodium perrhenate (NaReO₄) have been studied as catalysts for the deoxydehydration of glycols. mdpi.com
A significant challenge in both homogeneous and heterogeneous systems is the potential for leaching of the rhenium catalyst. rsc.org To address this, current research is focused on designing supports with well-defined surface structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), to improve the stability and interaction of the rhenium sites. rsc.org
Recent studies have highlighted the versatility of rhenium(VII) oxides as mild and effective catalysts for reactions like the substitution of hemiacetals with various nucleophiles, proceeding with high efficiency and rapid reaction times. unl.eduunl.edu The catalytic behavior of Re₂O₇ can mimic both Brønsted and Lewis acids, offering unique reactivity. unl.edu
| Catalytic System | Type | Key Application(s) | Research Focus |
| Re₂O₇/Al₂O₃ | Heterogeneous | Olefin metathesis | Enhancing activity and selectivity at low temperatures. mdpi.com |
| Re₂O₇/mesoporous Al₂O₃ | Heterogeneous | Alkene metathesis | Higher activity than on conventional γ-Al₂O₃. mdpi.com |
| Methyltrioxorhenium (MTO) | Homogeneous | Epoxidation, C-H/Si-H oxidation, metathesis | Broadening substrate scope and understanding reaction mechanisms. mdpi.comethz.ch |
| NH₄ReO₄ / NaReO₄ | Homogeneous | Deoxydehydration of glycols | Exploring applications in biomass conversion. mdpi.comrsc.org |
| Re(VII) oxides | Homogeneous | Hemiacetal substitution | Investigating scope with diverse nucleophiles. unl.eduunl.edu |
This compound in Nanotechnology and Surface Engineering Applications
The application of this compound in nanotechnology and surface engineering is a rapidly advancing field, driven by the unique properties of rhenium-based nanostructures. Rhenium oxide nanoparticles (NPs) are being explored for a variety of high-tech applications. nih.gov
One of the primary methods for producing rhenium oxide NPs is through the synthesis of nanocomposite materials. mdpi.com Metal alkoxides are often used as precursors to create these nanocomposites. mdpi.com For example, bimetallic ethoxide complexes of rhenium with niobium or tantalum can be synthesized with quantitative yields and are highly soluble and stable in solution. mdpi.com These complexes can then be used to impregnate porous matrices, which are subsequently treated thermally to form oxide clusters. mdpi.com
The production of rhenium oxide thin films is another significant area of research. arxiv.org Techniques like reactive high-power impulse magnetron sputtering (r-HiPIMS) are being used to deposit ReOₓ thin films with varying compositions. arxiv.org The properties of these films, including their electrical resistivity and optical characteristics, are highly dependent on the synthesis conditions such as deposition temperature and the oxygen-to-argon flow ratio during sputtering. arxiv.org Thermal annealing can be employed to further modify the oxidation state of rhenium in these films. arxiv.org
Rhenium oxide NPs are also produced via methods like femtosecond pulsed laser ablation in liquid (fsPLAL), which can generate a mixture of Re and ReO₃ NPs with controlled sizes. nih.gov These nanoparticles exhibit promising optical properties, with wide bandgap values, making them suitable for photonic devices. nih.gov Gamma irradiation is another technique used to produce amorphous ReₓOᵧ NPs with tunable particle sizes. nih.gov
The catalytic applications of rhenium oxide nanostructures are a major focus. mdpi.com For instance, rhenium oxide supported on ordered mesoporous alumina is a more active and selective catalyst for alkene metathesis than conventional supported catalysts. mdpi.com The activity is attributed to the formation of specific molecular fragments, such as multiply bridged oxo-centers, on the oxide matrix surface. mdpi.com
| Nanotechnology/Surface Engineering Application | Key this compound Material/System | Research Findings and Significance |
| Nanocomposite Synthesis | Rhenium alkoxide precursors | Enables the formation of rhenium oxide clusters within porous matrices for catalytic applications. mdpi.com |
| Thin Film Deposition | ReOₓ thin films via r-HiPIMS | Allows for the creation of films with tunable electrical and optical properties for electronic and photonic devices. arxiv.org |
| Nanoparticle Production | Re/ReO₃ NPs via fsPLAL | Produces spherical nanoparticles with wide bandgaps suitable for photonic applications. nih.gov |
| Catalysis | Re₂O₇ on mesoporous alumina | Demonstrates enhanced activity and selectivity in olefin metathesis due to specific surface structures. mdpi.com |
| Biomedical Applications | Rhenium oxide nanocubes | Explored for potential use in tumor imaging and cancer therapy. researchgate.net |
Exploration of this compound in Multifunctional Material Design
The exploration of this compound in the design of multifunctional materials is an emerging field with significant potential. The diverse oxidation states of rhenium, ranging from -1 to +7, allow for the creation of materials with a wide array of properties. samaterials.com
One area of interest is the development of materials for energy storage. Lithium this compound (Li₅ReO₆) has been investigated as a sacrificial material for the pre-lithiation of graphite (B72142) electrodes in high-performance lithium-ion capacitors. researchgate.net This compound exhibits a high irreversible capacity, which can be utilized to pre-load the negative electrode with lithium ions. researchgate.net
Rhenium oxides are also being incorporated into composite materials to enhance their properties. For instance, the addition of rhenium to tungsten alloys and nickel-based superalloys improves their performance at high temperatures and in high-stress environments, making them suitable for applications such as jet engine components. samaterials.com
In the realm of catalysis, multifunctional rhenium complexes are being developed for the transformation of functionalized carboxylic acids. acs.org Furthermore, the unique electronic properties of certain rhenium oxides, like the metallic conductivity of ReO₃, open up possibilities for their use in advanced electronics. arxiv.org While ReO₃ has a +6 oxidation state, it is often discussed in the context of the broader family of rhenium oxides and their potential applications. The ability to tune the oxidation state of rhenium in thin films allows for the engineering of materials with specific electrical and optical properties. arxiv.org
The design of materials for environmental remediation is another promising direction. Layered double hydroxides containing rhenium are being studied as multifunctional materials for the sequestration of environmental pollutants. osti.gov
| Application Area | This compound-Based Material | Functionality and Significance |
| Energy Storage | Lithium this compound (Li₅ReO₆) | High irreversible capacity for pre-lithiation of graphite electrodes in lithium-ion capacitors. researchgate.net |
| High-Temperature Alloys | Rhenium as an additive | Enhances the performance of superalloys for aerospace applications. samaterials.com |
| Advanced Electronics | Rhenium oxide thin films | Tunable electrical and optical properties for potential use in electronic devices. arxiv.org |
| Environmental Remediation | Rhenium-containing layered double hydroxides | Sequestration of pollutants. osti.gov |
Future Directions in In-Situ and Operando Spectroscopic Characterization of this compound Processes
Future research on this compound will heavily rely on advanced in-situ and operando spectroscopic techniques to gain deeper insights into reaction mechanisms and catalyst behavior under real-time operating conditions. These methods are crucial for understanding the dynamic changes in the structure and oxidation state of rhenium catalysts during chemical processes.
Operando Raman spectroscopy is a powerful tool for studying the hydration of Re₂O₇, allowing for the identification of intermediate hydrated forms and the kinetics of the transformation. nih.govresearchgate.net Future work will likely focus on applying this technique to more complex catalytic reactions to identify active species and reaction intermediates on the catalyst surface. lehigh.edu For example, in-situ Raman has been used to study the speciation of supported rhenium oxide phases at high temperatures, revealing temperature-dependent heterogeneity. researchgate.net
In-situ Fourier-transform infrared (FTIR) spectroscopy provides complementary information on the surface species and their interactions with reactants. researchgate.net Combining FTIR with other techniques can offer a more complete picture of the catalytic cycle. For instance, time-resolved diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) has been used to confirm the results of Raman spectroscopy in isotopic exchange studies. researchgate.net
X-ray absorption spectroscopy (XAS) , including X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is invaluable for determining the oxidation state and local coordination environment of rhenium atoms. nih.govresearchgate.net Future studies will likely involve the use of synchrotron-based XAS to perform time-resolved experiments with high spatial and temporal resolution, enabling the observation of transient species.
Isotopic labeling studies , often combined with vibrational spectroscopy (Raman and FTIR), are essential for elucidating reaction pathways. researchgate.net The use of isotopes like ¹⁸O can help to track the movement of oxygen atoms and identify the specific sites involved in catalytic reactions. researchgate.net
The integration of multiple in-situ and operando techniques into a single experimental setup will be a key future direction. This correlative approach will provide a more comprehensive understanding of the structure-activity relationships of this compound catalysts. Furthermore, coupling these experimental techniques with advanced theoretical modeling, such as density functional theory (DFT) calculations, will be crucial for interpreting spectroscopic data and predicting the behavior of catalytic systems. nih.govresearchgate.net
| Spectroscopic Technique | Information Gained | Future Research Directions |
| Operando Raman Spectroscopy | Identification of vibrational modes of surface species and reaction intermediates. nih.govresearchgate.net | Application to complex catalytic reactions under operating conditions; correlation with activity data. lehigh.edu |
| In-situ FTIR Spectroscopy | Characterization of surface functional groups and adsorbed molecules. researchgate.net | Combination with other techniques for a multi-faceted view of the catalyst surface. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Determination of oxidation state and local atomic structure of rhenium. nih.govresearchgate.net | Time-resolved studies using synchrotron sources to capture transient states. |
| Isotopic Labeling Studies | Elucidation of reaction mechanisms and active sites. researchgate.net | Broader application to various catalytic systems to understand oxygen mobility and reaction pathways. |
Q & A
Q. What are the established methods for synthesizing high-purity Rhenium(VII) oxide (Re₂O₇), and how can experimental reproducibility be ensured?
Re₂O₇ is typically synthesized by oxidizing metallic rhenium or lower oxides (e.g., ReO₃) in an oxygen-rich environment at elevated temperatures (300–500°C). A common laboratory method involves reacting ammonium perrhenate (NH₄ReO₄) with concentrated sulfuric acid under controlled dehydration conditions . To ensure reproducibility, precise stoichiometric ratios, inert gas purging (to avoid moisture absorption), and real-time monitoring via thermogravimetric analysis (TGA) are critical. Evidence from crystallographic studies (e.g., Table 4.1 in ) emphasizes the need for anhydrous conditions to prevent hydrolysis into perrhenic acid (HReO₄).
Q. What spectroscopic and crystallographic techniques are most effective for characterizing Re₂O₇’s structural and electronic properties?
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving Re₂O₇’s molecular geometry, including Re–O bond lengths (1.71–1.89 Å) and its edge-shared bioctahedral structure . Raman spectroscopy identifies vibrational modes (e.g., symmetric stretching ν(Re=O) at ~970 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) confirms the Re⁷⁺ oxidation state via binding energies (~45 eV for Re 4f₇/₂) . For purity assessment, differential scanning calorimetry (DSC) detects phase transitions, and inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities .
Q. How does Re₂O₇’s hygroscopic nature influence its handling and storage in experimental settings?
Re₂O₇ rapidly hydrolyzes in humid environments to form HReO₄, complicating reactivity studies. Best practices include storage in desiccators with P₂O₅ desiccant, glovebox use for sample transfer, and solvent selection (e.g., dry dichloromethane) for reactions . Pre-drying glassware and avoiding aqueous workups unless explicitly required (e.g., in catalytic cycles) are essential .
Advanced Research Questions
Q. What mechanistic insights explain Re₂O₇’s role as a Lewis acid catalyst in oxidation reactions, such as the Kennedy cyclization?
In the Kennedy cyclization, Re₂O₇ activates 5-hydroxyalkenes via coordination to the Re⁷⁺ center, facilitating electrophilic cyclization through a pseudo-Wittig mechanism. Kinetic studies reveal that the reaction proceeds via an oxametallacyclobutane intermediate, with periodic acid (H₅IO₆) serving as a co-oxidant to regenerate Re₂O₇ . Computational studies (B3LYP/def2-SVP) corroborate the transition-state geometry, highlighting the importance of ligand exchange dynamics at the Re center .
Q. How do computational methods (e.g., DFT) enhance the understanding of Re₂O₇’s electronic structure and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP hybrid functionals) model Re₂O₇’s electron-deficient nature, predicting charge distribution and frontier molecular orbitals. These studies rationalize its affinity for oxygen-donor ligands and its catalytic activity in olefin metathesis. For instance, DFT-derived Mulliken charges confirm the polarization of Re–O bonds, which drives electrophilic activation in organic substrates .
Q. What contradictions exist in the literature regarding Re₂O₇’s stability in mixed oxide-fluoride systems, and how can they be resolved?
Some studies report Re₂O₇’s instability in fluorinated media, forming ReO₃F₂⁻ complexes, while others observe stable Re(VII) oxide-fluoride adducts under similar conditions . These discrepancies may arise from solvent polarity (e.g., HF vs. SO₂ClF) or counterion effects (e.g., Cs⁺ vs. NH₄⁺). Systematic studies combining SC-XRD, ¹⁹F NMR, and in situ Raman spectroscopy under varied conditions are needed to map phase diagrams and reconcile data .
Q. What strategies optimize Re₂O₇’s catalytic efficiency in industrial processes like oxidative dehydrogenation, while minimizing deactivation?
Re₂O₇/Al₂O₃ catalysts exhibit high activity in ethylene dehydrogenation but suffer from coking and Re leaching. Advanced supports (e.g., TaOx-promoted Al₂O₃) improve dispersion and acidity, enhancing stability. Transient kinetic experiments and operando spectroscopy (DRIFTS, XAS) identify active sites and deactivation pathways, guiding reactor design (e.g., fluidized beds for coke removal) .
Methodological Considerations
Q. How should researchers design experiments to address conflicting data on Re₂O₇’s reactivity with xenon derivatives?
Contradictory reports on Xe–O bond formation with Re₂O₇ may stem from reaction conditions (e.g., pressure, temperature). Controlled studies using high-pressure reactors (e.g., 20 bar Xe, −78°C) and isotopic labeling (¹²⁹Xe NMR) can clarify intermediate formation. Cross-referencing with analogous Mn(VII) systems (e.g., XeO₄ synthesis) provides mechanistic parallels .
Q. What protocols ensure ethical and rigorous reporting of Re₂O₇ research, particularly in toxicity and environmental impact studies?
Adhere to ECHA guidelines for hazard communication (e.g., GHS classification: Corrosive Category 1C) . Environmental persistence studies should follow OECD test guidelines (e.g., hydrolysis half-life measurements at pH 4–9). Raw data (e.g., ICP-MS traces, chromatograms) must be archived as supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
